Thymic factor, circulating

Description

Properties

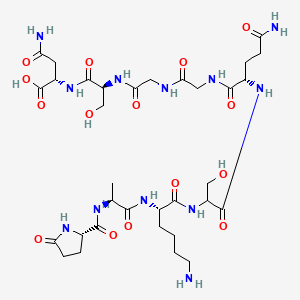

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54N12O15/c1-15(39-29(55)18-6-8-24(50)40-18)27(53)42-16(4-2-3-9-34)30(56)45-21(14-47)32(58)43-17(5-7-22(35)48)28(54)38-11-25(51)37-12-26(52)41-20(13-46)31(57)44-19(33(59)60)10-23(36)49/h15-21,46-47H,2-14,34H2,1H3,(H2,35,48)(H2,36,49)(H,37,51)(H,38,54)(H,39,55)(H,40,50)(H,41,52)(H,42,53)(H,43,58)(H,44,57)(H,45,56)(H,59,60)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFNDDBLJFPEAN-BPSSIEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213801 | |

| Record name | Nonathymulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63958-90-7 | |

| Record name | Nonathymulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonathymulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NONATHYMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H198D04WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physiological Roles and Molecular Mechanisms of Circulating Thymic Factors

Regulation of T-Lymphocyte Development and Differentiation

The circulating thymic factor, primarily identified as the zinc-dependent nonapeptide hormone thymulin, is a crucial product of thymic epithelial cells. nih.govconicet.gov.ar It plays a significant role in the maturation and differentiation of T-lymphocytes, both within the thymus (intrathymic) and in peripheral tissues (extrathymic). nih.govconicet.gov.ar The biological activity of thymulin is contingent upon its binding to a zinc ion, which confers a specific molecular conformation necessary for its function. nih.gov

Intrathymic T-Cell Maturation and Selection

Within the specialized microenvironment of the thymus, circulating thymic factors contribute to the complex process of transforming bone marrow-derived progenitor cells into a diverse and self-tolerant population of mature T-cells. conicet.gov.ar This process involves several stages of differentiation, proliferation, and stringent selection events.

Circulating thymic factors have been shown to enhance the proliferation of developing T-cells, known as thymocytes. conicet.gov.ar This proliferative effect is critical for expanding the pool of thymocytes that will undergo selection. The survival of these developing cells is tightly regulated, with thymic hormones and cytokines playing a central role. For instance, cytokines like Interleukin-7 (IL-7) are crucial for the survival and expansion of immature thymocytes. nih.gov The interplay between thymic hormones and the cytokine network within the thymus ensures a balance between thymocyte proliferation, differentiation, and apoptosis (programmed cell death). nih.gov

The molecular mechanisms underpinning these effects involve the modulation of various signaling pathways. While the precise signaling cascade initiated by thymulin binding to its receptor on thymocytes is complex, it is understood to influence the expression of genes involved in cell cycle progression and survival. For example, the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, is promoted by thymulin. taylorandfrancis.com

The generation of a diverse T-cell receptor (TCR) repertoire is a hallmark of adaptive immunity, enabling the recognition of a vast array of foreign antigens. This diversity is achieved through a process of V(D)J gene rearrangement in developing thymocytes. frontiersin.orgmdpi.com Circulating thymic factors are understood to influence this intricate process, contributing to the successful generation of functional TCRs.

Extrathymic T-Cell Differentiation and Function

The influence of circulating thymic factor extends beyond the thymus, playing a role in the continued differentiation and function of T-cells in the periphery. nih.govconicet.gov.ar Thymulin is known to induce several T-cell markers and promote T-cell functions, including suppressor and cytotoxic activities. conicet.gov.ar This suggests that even after T-cells have emigrated from the thymus, they remain responsive to thymic hormones, which help maintain their functional competence.

Studies have indicated that thymulin can influence the production of antibodies, suggesting a role in modulating humoral immunity through its effects on T-helper cells. conicet.gov.ar Furthermore, there is evidence that some T-cell differentiation can occur outside the thymus, and this extrathymic development is also influenced by thymic factors. nih.gov For instance, in certain situations, extrathymically derived T-cells can differ in their phenotype and function from their thymus-derived counterparts.

Immunomodulatory Actions on Immune Cell Subsets

Circulating thymic factor exerts a range of immunomodulatory effects, influencing the activity and balance of various immune cell populations, particularly T-cell subsets. revolutionhealth.org These actions are often mediated through the regulation of cytokine production. taylorandfrancis.comrevolutionhealth.org

Modulation of T-Cell Subpopulations

Thymulin has been shown to modulate the balance of different T-cell subpopulations, which is crucial for a well-regulated immune response. researchgate.net This includes influencing the differentiation of T-lymphocytes into CD4+ (helper) and CD8+ (cytotoxic) T-cells. researchgate.net A balanced CD4+/CD8+ ratio is a key indicator of immune health, and thymic function has been shown to be important in maintaining this ratio. nih.gov

The immunomodulatory effects of thymulin are also linked to its ability to regulate cytokine production. For example, thymulin can influence the production of both pro-inflammatory and anti-inflammatory cytokines. revolutionhealth.org At low concentrations, it has been observed to stimulate the release of IL-1, while at higher concentrations, it can suppress the production of IL-1, IL-6, and Tumor Necrosis Factor-alpha (TNF-α). conicet.gov.ar This dose-dependent effect highlights the nuanced role of circulating thymic factor in immune regulation.

The table below summarizes some of the observed effects of thymulin on T-cell subpopulations and related functions, as described in the scientific literature.

| Parameter | Observed Effect of Thymulin | Significance |

| T-Cell Differentiation | Promotes the differentiation of immature lymphocytes into functional T-cells. revolutionhealth.org | Essential for establishing a competent adaptive immune system. |

| CD4+/CD8+ Ratio | Influences the balance between CD4+ and CD8+ T-cell populations. nih.govresearchgate.net | Maintenance of a proper ratio is critical for immune homeostasis. |

| Helper T-Cell Function | Can restore helper T-cell function in certain immunodeficient states. taylorandfrancis.com | Important for coordinating the overall immune response. |

| Suppressor T-Cell Function | Higher doses may enhance the function of suppressor T-cells. taylorandfrancis.com | Plays a role in preventing excessive immune reactions and autoimmunity. |

| Cytokine Production | Modulates the production of cytokines such as IL-1, IL-2, IL-6, and TNF-α. conicet.gov.arnih.gov | Regulates the intensity and nature of the inflammatory response. |

Effects on Innate Immune Cells (e.g., NK cells, Dendritic Cells)

The influence of circulating thymic factors extends beyond the T cell lineage to key players of the innate immune system, including Natural Killer (NK) cells and Dendritic Cells (DCs).

Natural Killer (NK) Cells: NK cells are innate lymphocytes that provide a first line of defense against tumors and viral infections. chiropractorsouthelgin.net Research has shown that thymic factors can significantly augment NK cell activity. Thymostimulin (TP-1) and thymosin α1 have been observed to enhance NK cell activity in mice. nih.gov Furthermore, thymulin, in its zinc-bound active form, can restore diminished NK cell cytotoxicity in spleen cells from old mice, suggesting a role in counteracting age-related immune decline. nih.gov

Dendritic Cells (DCs): DCs are the most potent antigen-presenting cells (APCs) and are critical for initiating T cell responses. nih.govrndsystems.com The thymic factor Thymosin-α1 has been shown to modulate the differentiation and functional maturation of DCs from human peripheral blood monocytes. nih.gov Treatment with Thymosin-α1 upregulated the expression of important surface markers on DCs, including CD40, CD80, and MHC class I and II molecules, which are essential for activating T cells. nih.gov This indicates that thymic factors can enhance the capacity of the innate immune system to process and present antigens, thereby initiating a more robust adaptive immune response. nih.gov

| Innate Immune Cell | Circulating Thymic Factor | Observed Effect | Reference |

|---|---|---|---|

| Natural Killer (NK) Cells | Thymulin (ZnFTS) | Restores crippled NK cytotoxicity in spleen cells from old mice. | nih.gov |

| Natural Killer (NK) Cells | Thymostimulin (TP-1) | Causes considerable augmentation of NK cell activity in mice. | nih.gov |

| Dendritic Cells (DCs) | Thymosin-α1 | Enhances differentiation and functional maturation from human monocytes; upregulates CD40, CD80, MHC I & II. | nih.gov |

Regulation of Cytokine and Chemokine Production

Thymic factors are integral components of the complex cytokine network that regulates the immune system. nih.govfrontiersin.org Thymic cells themselves are a source of numerous cytokines, and the circulating factors they release can modulate cytokine production by other immune cells. nih.gov For instance, thymulin has been shown to increase the production of T-cell growth factor (TCGF) by cells from nude mice. researchgate.net This demonstrates a mechanism by which thymic peptides can promote the expansion of T cell populations during an immune response. These factors are also part of a larger neuroendocrine-immune axis, where they can influence the pituitary gland's release of hormones, which in turn regulate immune function. nih.govfrontiersin.org

A key role of circulating thymic factors is the modulation of inflammation. oathpeptides.com Chronic low-grade inflammation is a hallmark of aging and is associated with thymic involution. kuleuven.be The thymic peptide thymulin has demonstrated significant anti-inflammatory effects. In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), pretreatment with thymulin prevented the accumulation of several pro-inflammatory cytokines in the plasma, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govdocumentsdelivered.com Thymulin also inhibited the LPS-induced production of these cytokines by spleen lymphocytes and peritoneal macrophages. nih.gov When added directly to macrophage cultures, thymulin decreased the peak production of TNF-α, indicating a direct suppressive effect on these key innate immune cells. nih.govdocumentsdelivered.com

| Cytokine | Effect of Thymulin | Experimental Context | Reference |

|---|---|---|---|

| IL-1β | Inhibited accumulation in plasma | LPS-induced inflammation in mice | nih.gov |

| IL-6 | Inhibited accumulation in plasma | LPS-induced inflammation in mice | nih.gov |

| TNF-α | Inhibited accumulation in plasma and production by macrophages | LPS-induced inflammation in mice (in vivo and in vitro) | nih.govdocumentsdelivered.com |

| IL-2 | Inhibited accumulation in plasma | LPS-induced inflammation in mice | nih.gov |

| Interferon-gamma (IFN-γ) | Inhibited accumulation in plasma | LPS-induced inflammation in mice | nih.gov |

Anti-inflammatory Cytokine Enhancement

Circulating thymic factor, specifically the nonapeptide thymulin, demonstrates significant anti-inflammatory properties through its modulation of cytokine production. revolutionhealth.orgwikipedia.org Research indicates that thymulin helps to balance pro- and anti-inflammatory cytokines, thereby reducing excessive inflammatory responses and supporting immune homeostasis. revolutionhealth.org This regulation is crucial in mitigating the systemic impact of inflammatory conditions. researchgate.net

In experimental models of acute inflammation induced by lipopolysaccharide (LPS), thymulin administration has been shown to prevent the accumulation of several pro-inflammatory cytokines in plasma, including Interleukin-1 beta (IL-1β), Interleukin-2 (IL-2), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.gov Concurrently, thymulin can upregulate anti-inflammatory factors, such as Interleukin-10 (IL-10), which plays a pivotal role in suppressing inflammatory responses. researchgate.net The mechanism involves preventing the LPS-induced overproduction of cytokines by immune cells like spleen lymphocytes and peritoneal macrophages. nih.gov In vitro studies have further confirmed that thymulin can directly decrease the peak production of TNF-α in macrophages stimulated with LPS. nih.gov

Table 1: Effect of Circulating Thymic Factor (Thymulin) on Cytokine Production

| Cytokine | Effect of Thymulin | Implication |

|---|---|---|

| Pro-inflammatory | ||

| IL-1β | ↓ Decreased Production | Reduction of systemic inflammation |

| IL-2 | ↓ Decreased Production | Modulation of T-cell responses |

| IL-6 | ↓ Decreased Production | Attenuation of acute phase response |

| TNF-α | ↓ Decreased Production | Inhibition of a key inflammatory mediator |

| IFN-γ | ↓ Decreased Production | Regulation of cellular immune responses |

| Anti-inflammatory | ||

| IL-10 | ↑ Increased Production | Enhancement of immune suppression |

Signaling Pathways Mediated by Circulating Thymic Factors

The immunomodulatory and anti-inflammatory effects of circulating thymic factors are underpinned by their interaction with key intracellular signaling pathways. lookchem.com By targeting specific kinases and transcription factors, these peptides can effectively regulate the expression of genes involved in inflammation.

Inhibition of NF-kappaB Activation

A primary mechanism for the anti-inflammatory activity of circulating thymic factor (thymulin) is its ability to inhibit the activation of Nuclear Factor-kappaB (NF-κB). lookchem.comlktlabs.comnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. nih.govfrontiersin.org

Studies have shown that thymulin's anti-inflammatory effect is NF-κB-dependent. nih.gov The molecular process involves thymulin downregulating the nuclear translocation of the key transactivating subunit of NF-κB, RelA (p65), as well as other subunits like NF-κB1 (p50) and c-Rel. nih.gov By preventing these subunits from moving into the nucleus, thymulin effectively halts the transcription of target inflammatory genes. Furthermore, thymulin, in conjunction with zinc, has been demonstrated to reduce the DNA-binding activity of the RelA/p65 subunit in a dose-dependent manner. nih.gov This multi-level inhibition of the NF-κB pathway is central to the molecular anti-inflammatory action of thymulin. nih.gov

Table 2: Molecular Targets of Circulating Thymic Factor (Thymulin) in Signaling Pathways

| Pathway | Target Molecule | Mechanism of Action | Outcome |

|---|---|---|---|

| MAPK | p38 MAPK | Prevents activation | ↓ Pro-inflammatory cytokine release |

| NF-κB | RelA (p65), p50, c-Rel | Downregulates nuclear translocation | ↓ Transcription of inflammatory genes |

| RelA (p65) | Reduces DNA-binding activity | ↓ Expression of pro-inflammatory mediators |

Potential Involvement in Notch and Wnt Signaling

While circulating thymic factors like thymulin directly modulate the MAPK and NF-κB pathways, their interaction with the Notch and Wnt signaling pathways is less direct and is primarily understood in the broader context of thymic development and function.

Notch Signaling: The Notch signaling pathway is indispensable for T-cell lineage commitment and development within the thymus. nih.govnih.gov Interactions between Notch receptors on developing thymocytes and their ligands (e.g., Delta-like ligand 4) on thymic epithelial cells are crucial for guiding hematopoietic progenitors toward a T-cell fate and away from a B-cell lineage. nih.govfrontiersin.org This signaling is required continuously throughout the early stages of T-cell development for survival and proliferation. nih.gov Although essential for the thymic environment where thymic factors are produced, direct modulation of the Notch pathway by circulating thymulin has not been clearly established.

Wnt Signaling: The Wnt signaling pathway is also essential for T-cell development, particularly at the earliest stages. nih.gov Wnt signaling is most prominent in the most immature double-negative thymocyte subsets and is critical for their development. nih.gov In the broader thymic microenvironment, downregulation of Wnt signaling has been associated with age-related thymic involution, a process characterized by loss of epithelial structure and increased fat tissue. nih.govfrontiersin.org While thymic factors are a product of this environment, current research does not indicate a direct regulatory role for circulating thymulin on the Wnt signaling cascade itself.

Regulation of Circulating Thymic Factor Production

Neuroendocrine Control Mechanisms

The production of circulating thymic factor, also known as thymulin, is profoundly influenced by the neuroendocrine system, highlighting a critical bidirectional communication between the nervous, endocrine, and immune systems. wikipedia.org This intricate control is mediated through various hormones and neuropeptides that act directly or indirectly on the thymic epithelial cells (TECs), the exclusive producers of thymulin. nih.gov The secretion of thymulin follows a circadian rhythm, with levels peaking during the night. oup.com This rhythmic fluctuation underscores the integration of thymic function with the body's central time-keeping mechanisms, which are governed by the neuroendocrine system.

The anterior pituitary gland releases a variety of hormones that have been demonstrated to directly or indirectly modulate the production and secretion of thymulin by TECs. oup.com These hormonal influences are a key component of the neuroendocrine control over immune function.

Prolactin (PRL) has been identified as a significant stimulator of thymulin production. nih.gov In vivo studies in mice have shown that daily injections of PRL lead to a dose-dependent and reversible increase in both the synthesis and secretion of thymulin. oup.comoup.com This effect is observed in both young and old animals, suggesting that the responsiveness of TECs to PRL is maintained throughout a significant portion of the lifespan. oup.com Furthermore, experimental induction of low PRL levels (hypoprolactinemia) using bromocriptine results in a notable decrease in thymulin secretion, an effect that can be reversed by the simultaneous administration of PRL. nih.gov

In vitro studies have confirmed a direct action of PRL on thymic epithelial cells. nih.gov When PRL is added to primary cultures of human and mouse TECs, it stimulates the biosynthesis and release of thymulin into the culture medium. oup.comnih.gov This indicates that TECs possess specific receptors for PRL, allowing them to respond directly to this pituitary hormone. nih.gov The stimulatory effect of PRL is not limited to thymulin secretion; it also promotes the proliferation of TECs, further highlighting its role in maintaining thymic function. oup.comnih.gov

| Experimental Model | Treatment | Observed Effect on Thymulin | Reference |

|---|---|---|---|

| Young and Old Mice (in vivo) | Daily PRL injections (20-100 µg/20 g) | Dose-dependent increase in thymulin synthesis and secretion | oup.comoup.com |

| Mice with Bromocriptine-induced Hypoprolactinemia (in vivo) | Bromocriptine (100-200 µg/20 g) | Significant decrease in thymulin secretion | nih.gov |

| Mice with Bromocriptine-induced Hypoprolactinemia (in vivo) | Co-treatment with Bromocriptine and PRL | Reversal of the decrease in thymulin secretion | nih.gov |

| Primary Cultures of Human and Mouse TECs (in vitro) | PRL application (10⁻⁷ to 10⁻⁸ M) | Stimulation of thymulin biosynthesis and release | oup.comnih.gov |

Growth hormone (GH), another anterior pituitary hormone, plays a crucial role in stimulating thymulin secretion. nih.gov In vivo administration of GH to aging animals, such as dogs and mice, has been shown to restore diminished thymulin production. nih.govkarger.com This suggests that the age-related decline in thymic function may be partly attributable to reduced GH levels. The stimulatory effect of GH on the endocrine thymus is also evident in hormone-deficient dwarf mice, where GH treatment can reverse thymic hypoplasia. nih.gov

The mechanism by which GH influences thymulin production appears to be both direct and indirect. karger.com Thymic epithelial cells are known to express specific receptors for GH, and in vitro studies have demonstrated that GH can directly stimulate thymulin release from TEC cultures. karger.com However, there is substantial evidence that the effects of GH are largely mediated by Insulin-Like Growth Factor-I (IGF-I). nih.gov GH stimulates the production of IGF-I, and IGF-I receptors are expressed on TECs. nih.govfrontiersin.org The enhancing effects of GH on thymulin secretion can be nullified by the use of antibodies that block either IGF-I or its receptor, indicating that IGF-I is a critical downstream mediator of GH action on the thymus. nih.govfrontiersin.org Furthermore, administration of IGF-I itself can enhance thymopoiesis. nih.gov

| Experimental Model | Hormone/Factor | Key Finding | Reference |

|---|---|---|---|

| Aged Dogs and Mice (in vivo) | GH | Restored low circulating thymulin levels. | nih.govkarger.com |

| Hormone-deficient animals (in vivo) | Combined GH and Thyroxine (T4) | Partially restored reduced thymulin levels. | karger.com |

| Thymic Epithelial Cell (TEC) Cultures (in vitro) | GH | Directly stimulates thymulin release. | karger.com |

| General Mechanism | GH and IGF-I | GH effects on TEC can be inhibited by anti-IGF-1 and anti-IGF-1R antibodies, indicating IGF-I mediation. | nih.govfrontiersin.org |

The relationship between Adrenocorticotropic Hormone (ACTH) and thymulin production is complex. There are bidirectional interactions within the hypothalamus-pituitary-thymus axis, where physiologically elevated ACTH levels have been observed to correlate positively with thymulin plasma levels, and vice versa. wikipedia.org This suggests a potential positive regulatory role for ACTH on thymulin secretion. However, it is also noted that abrupt increases in ACTH secretion, such as those occurring after an adrenalectomy, appear to increase thymulin release. taylorandfrancis.com While there is no documented direct effect of ACTH on thymulin secretion from isolated TECs, it is known to upregulate gap junction-mediated cell coupling among these cells. nih.gov Furthermore, thymulin itself has been shown to stimulate the release of ACTH from rat pituitary fragments, indicating a feedback loop. nih.gov

The influence of Luteinizing Hormone (LH) on thymulin production appears to be part of a broader interplay between the thymus and the reproductive axis. While direct studies documenting a stimulatory effect of LH on thymulin secretion are limited, evidence points towards a reciprocal relationship. Thymic factors, including thymulin, have been shown to modulate the reproductive system. For instance, thymosin, another thymic peptide, can stimulate the secretion of luteinizing hormone-releasing factor (LHRH) from the hypothalamus, which in turn would lead to LH release from the pituitary. nih.gov Furthermore, thymulin has been demonstrated to directly stimulate LH release from perifused rat pituitaries. nih.gov This suggests that the thymus, through its hormonal products, can act on the hypothalamo-pituitary-gonadal axis. bioscientifica.com Conversely, the state of the gonads, which is regulated by LH, can affect thymulin levels, as gonadectomy in mice is known to cause a transient decrease in serum thymulin. nih.gov

Role of Thyroid Hormones (T3, T4)

Thyroid hormones are potent positive regulators of thymic factor production. Clinical and experimental studies have consistently demonstrated a direct relationship between thyroid status and the endocrine activity of the thymus. nih.govkarger.com

Research in humans has shown that patients with hyperthyroidism exhibit higher-than-normal levels of circulating thymulin, whereas individuals with hypothyroidism have significantly lower levels. nih.gov A significant positive correlation exists between serum concentrations of thymulin and the thyroid hormones Triiodothyronine (T3) and Thyroxine (T4). nih.gov Importantly, these changes are reversible, with appropriate treatment for the thyroid condition restoring thymulin levels to the normal range. nih.gov

In vitro studies using whole thymic organ cultures have confirmed that this is a direct effect. Thymuses from hypothyroid mice produce nearly undetectable levels of thymic factor in culture. nih.gov However, the addition of T3 to the culture medium not only restores the production of the hormone in these thymuses but also increases its synthesis in thymuses from normal mice. nih.gov This T3-induced increase is due to de novo synthesis, as it can be blocked by inhibitors of protein synthesis. nih.gov Furthermore, T3 treatment in vitro fully restores the number of thymulin-producing cells in thymuses from hypothyroid mice, providing strong evidence that thyroid hormones directly modulate endocrine activity at the thymic level. nih.gov

Modulation by Sex Steroids

Sex steroids, including androgens and estrogens, exert a significant, though complex, influence on thymic function and, consequently, on the production of circulating thymic factor. High levels of sex steroids, such as those occurring during puberty and pregnancy, are generally associated with thymic atrophy (involution), a reduction in thymus size and cellularity. frontiersin.orgnih.gov This involution is largely driven by steroid signaling within the thymic epithelial cells (TECs), the source of thymulin. nih.govresearchgate.net

While some in vitro studies have shown that physiological doses of steroids like progesterone and estradiol can stimulate thymulin production by TECs in culture nih.gov, the overarching in vivo effect of elevated sex steroids is a reduction in thymic hormone production. researchgate.net This is consistent with the observed thymic atrophy. frontiersin.org The apparent discrepancy may relate to hormone concentration and the duration of exposure, but the predominant physiological role of sex steroids is considered antagonistic to thymic function. researchgate.net Ablation of endogenous sex steroids, conversely, can reverse thymic atrophy and enhance T-cell development. frontiersin.orgnih.gov

| Regulatory Agent | Primary Effect on Thymic Factor (Thymulin) Production | Key Research Findings |

| Thyroid Hormones (T3, T4) | Stimulation | Hyperthyroidism is linked to increased thymulin levels; hypothyroidism is linked to decreased levels. nih.gov T3 directly stimulates de novo synthesis of thymulin in TECs. nih.gov |

| Sex Steroids (e.g., Estradiol, Testosterone) | Inhibition / Atrophy | High levels of sex steroids induce thymic atrophy, reducing overall function. frontiersin.orgnih.gov The effect is driven by direct steroid signaling in TECs. researchgate.net |

| Thymic Factor (itself) | Negative Feedback | Addition of synthetic thymulin to TEC cultures reduces its production. uibk.ac.at In vivo removal of circulating thymulin increases its intracellular content in TECs. |

Feedback Regulation of Thymic Factor Secretion

The secretion of thymic factor is subject to a classic negative feedback loop, a common feature of endocrine systems that ensures hormonal balance. The hormone itself acts as a signal to down-regulate its own production by the thymic epithelial cells.

Evidence for this autoregulation comes from both in vivo and in vitro experiments. Studies on primary cultures of human TECs have shown that the addition of synthetic thymulin to the culture medium significantly slows the spontaneous increase of thymulin-containing cells. uibk.ac.at This demonstrates that the hormone can directly signal the producing cells to reduce synthesis. Conversely, when anti-thymulin antibodies are added to the culture to neutralize the secreted hormone, the number of thymulin-containing cells increases, further supporting the existence of a feedback inhibition mechanism. uibk.ac.at

Cellular and Molecular Regulation within the Thymic Microenvironment

The thymus is a complex organ where intricate communication between different cell types is essential for its function. The production of circulating thymic factor by TECs is regulated by this local network of cellular crosstalk and the influence of various signaling molecules.

Thymic Epithelial Cell (TEC) Function and Crosstalk

Thymic epithelial cells form the three-dimensional structural network of the thymus and are the exclusive producers of thymic hormones, including thymulin. frontiersin.orgnih.gov The development, maturation, and functional capacity of these cells are critically dependent on reciprocal interactions, known as "crosstalk," with developing T-cells (thymocytes). nih.govirb.hr

This lympho-stromal interaction is bidirectional: TECs provide essential signals for T-cell maturation, and in return, thymocytes deliver signals that are required for the proper differentiation and organization of TECs into functional cortical and medullary microenvironments. irb.hrfrontiersin.org Key signaling molecules in this crosstalk include members of the tumor necrosis factor receptor (TNFR) family, such as RANKL and CD40, which are crucial for the development of a fully functional thymic medulla. nih.govirb.hrnih.gov As TECs are the source of thymulin, their functional integrity, which is maintained by this continuous crosstalk, is a prerequisite for adequate hormone production.

Cytokine and Growth Factor Influence on TECs

The thymic microenvironment is rich in cytokines and growth factors that act as short-distance signaling molecules, regulating the proliferation, differentiation, and survival of TECs. nih.gov These factors can be produced by TECs themselves (autocrine/paracrine signaling) or by other stromal cells, such as fibroblasts. nih.govfrontiersin.org

Several growth factors have been shown to directly impact TECs:

Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α): These factors are critical for the survival of TECs. nih.gov Studies have shown that they increase the biological activity and mRNA stability of other TEC-derived cytokines like Interleukin-1 (IL-1) and Interleukin-6 (IL-6), highlighting their role as key regulatory molecules for TEC function. duke.edu

Insulin (B600854): In culture, insulin has been found to enhance the differentiation of TECs and their production of various cytokines. nih.gov

Keratinocyte Growth Factor (KGF/FGF7): Produced by cells like fibroblasts, KGF promotes the proliferation and function of TECs, helping to maintain the thymic architecture. nih.gov

| Factor | Source(s) | Effect on Thymic Epithelial Cells (TECs) |

| Epidermal Growth Factor (EGF) | Various | Essential for TEC survival; increases production of other cytokines. nih.govduke.edu |

| Transforming Growth Factor-alpha (TGF-α) | TECs | Increases production of other cytokines (e.g., IL-1, IL-6). duke.edu |

| Keratinocyte Growth Factor (KGF) | Fibroblasts, Thymocytes | Promotes TEC proliferation and function. nih.gov |

| Insulin | Systemic | Enhances TEC differentiation and cytokine production. nih.gov |

Genetic and Transcriptional Control of Thymic Factor Synthesis

The synthesis of circulating thymic factor is fundamentally governed by the genetic programs that control the identity and function of thymic epithelial cells. While the specific gene encoding thymulin has been identified and used in synthetic constructs for gene therapy studies nih.gov, the precise regulation of its transcription is intrinsically linked to the master regulators of TEC development.

The Forkhead box protein N1 (Foxn1) is the most critical transcription factor for the thymus. frontiersin.orgfrontiersin.org It is considered the master regulator that drives the differentiation of precursor epithelial cells into the mature and functional cortical and medullary TECs that constitute the thymus. frontiersin.orgpnas.orgsemanticscholar.orgsemanticscholar.org The expression of Foxn1 is essential for TECs to acquire the ability to support T-cell development and to express their key functional genes. frontiersin.orgox.ac.uk A null mutation in the FOXN1 gene results in an athymic state, completely preventing the development of a functional thymus and, by extension, the production of thymic hormones. frontiersin.orgsemanticscholar.org

Circulating Thymic Factors in Immune Senescence and Thymic Involution

Age-Related Decline in Circulating Thymic Factor Levels

The thymus gland, a central organ of the immune system, undergoes a gradual and progressive decline in function with age, a process known as thymic involution. This age-related atrophy is accompanied by a significant reduction in the production and circulation of thymic factors. These hormonal-like peptides, secreted by the thymic epithelial cells (TECs), are crucial for the maturation, differentiation, and maintenance of T cells.

The decline in circulating thymic factor levels is a well-documented phenomenon that begins as early as the first year of life and continues at a steady rate. Research indicates that the thymic epithelial space, the functional tissue responsible for T-cell development, decreases by approximately 3% per year until middle age (35–45 years), after which the rate of decline slows to 1% annually. wikipedia.org This structural degradation of the thymus directly correlates with a diminished capacity to secrete key factors.

Several studies have highlighted the reduction of specific circulating factors with age. For instance, the expression of fibroblast growth factor 21 (FGF21), a hormone with prolongevity effects, gradually declines in the thymus with age. nih.gov Loss of FGF21 function in middle-aged mice has been shown to accelerate age-dependent thymic deterioration, suggesting its protective role against involution. nih.gov Conversely, levels of certain pro-inflammatory cytokines that can negatively impact thymic function, such as leukemia inhibitory factor (LIF), oncostatin M (OSM), IL-6, and stem cell factor (SCF), have been observed to increase with age in mice. nih.gov

Furthermore, the age-associated decrease in circulating growth hormone (GH) levels has been linked to thymic involution. nih.gov Clinical studies have demonstrated that GH administration can partially ameliorate this process, leading to increased thymic mass and elevated levels of T-cell receptor excision circles (TRECs), which are markers of recent thymic emigrants. nih.gov

Contribution to Immunosenescence and Inflammaging

The age-related decline in circulating thymic factors is a primary driver of immunosenescence, the multifaceted deterioration of the immune system, and contributes significantly to "inflammaging," a state of chronic, low-grade inflammation characteristic of aging. mdpi.comnih.govfightaging.orgnih.gov The diminished output of new, naïve T cells from the atrophying thymus leads to a contraction of the T-cell receptor (TCR) repertoire diversity, impairing the body's ability to respond to new pathogens and vaccines. nih.govfightaging.org

This decline in immune surveillance is also linked to an increased incidence of cancer in the elderly, as a less diverse T-cell repertoire is less effective at recognizing and eliminating malignant cells. nih.gov The resulting immune insufficiency is not a lack of immune cells per se, but rather a shift in the composition of the T-cell pool, with an accumulation of memory T cells and a scarcity of naïve T cells. fightaging.org

Inflammaging, on the other hand, is partly a consequence of the failing central tolerance mechanisms within the aging thymus. nih.govfightaging.org The thymus is responsible for eliminating self-reactive T cells, and its dysfunction leads to their escape into the periphery. These self-reactive T cells can then mount autoimmune responses against the body's own tissues, contributing to the chronic inflammatory state seen in aging. nih.govresearchgate.net This subclinical autoimmune predisposition is considered a key factor underlying inflammaging. nih.gov The accumulation of senescent somatic cells, which secrete a pro-inflammatory cocktail of molecules known as the senescence-associated secretory phenotype (SASP), further fuels this inflammatory environment. nih.govresearchgate.net

Impact on Naive T-Cell Output and Diversity

The most direct consequence of thymic involution and the decline in circulating thymic factors is a profound reduction in the output of naïve T cells. mdpi.comfrontiersin.org These are newly matured T cells that have not yet encountered their specific antigen. A diverse pool of naïve T cells is essential for mounting effective immune responses against a wide array of pathogens.

Thymic involution leads to a significant decrease in thymopoiesis, the process of T-cell generation. aginganddisease.org This results in a reduced number of recent thymic emigrants (RTEs) entering the peripheral T-cell pool. nih.gov The diversity of the T-cell receptor (TCR) repertoire, which is crucial for recognizing a vast number of potential antigens, becomes progressively restricted with age. wikipedia.orgnih.gov This contraction of the TCR repertoire is a hallmark of immunosenescence and is directly linked to the diminished functional capacity of the aging immune system. nih.gov While the number of naïve CD4+ T cells may remain relatively stable throughout life due to homeostatic proliferation, the numbers of naïve CD8+ T cells progressively decline with age. researchgate.net

| Age Group | Estimated Daily Thymic Output of Naïve CD4+ T cells | Reference |

| Young Adults | ~16 million cells per day | researchgate.net |

| Adults over 60 | < 1 million cells per day | researchgate.net |

Alterations in T-Cell Homeostasis

This alteration in the naïve-to-memory T-cell ratio is a key feature of immunosenescence. The expanded memory T-cell populations are often oligoclonal, meaning they are derived from a limited number of parent cells, further contributing to the decline in TCR diversity. fightaging.org

Furthermore, the absence of a consistent supply of new T cells from the thymus can lead to a preferential survival and accumulation of certain T-cell subsets, such as regulatory T cells (Tregs). nih.gov While Tregs are essential for maintaining self-tolerance, an imbalance in their proportion relative to conventional T cells can contribute to the immune dysregulation seen in aging. nih.gov Studies in mice have shown that thymectomy leads to a progressive increase in the frequency of Treg cells, and that grafting a young thymus onto aged mice can restore a more youthful Treg/Tconv proportion. nih.gov

Increased Self-Reactivity and Chronic Inflammation

A critical function of the thymus is to establish central tolerance by eliminating T cells that react strongly to self-antigens. mdpi.comnih.gov The age-associated decline in thymic function, including the reduced expression of the Autoimmune Regulator (AIRE) gene in medullary thymic epithelial cells, impairs this negative selection process. mdpi.comfrontiersin.org This leads to the escape of self-reactive T cells into the periphery, increasing the risk of autoimmune reactions. nih.govmdpi.comnih.gov

These self-reactive T cells can contribute to the chronic, low-grade inflammation known as inflammaging by attacking self-tissues and promoting a pro-inflammatory environment. nih.govresearchgate.net This is exacerbated by the fact that some T cells, such as TH-17 cells, which can have inflammatory roles, are themselves selected based on their reactivity to self-antigens within the thymus. nih.gov The persistent activation of these self-reactive T cells is a significant contributor to the systemic inflammation that is a hallmark of aging and is associated with many age-related diseases. nih.gov

Mechanisms of Age-Associated Thymic Involution

The involution of the thymus is a complex process driven by both intrinsic and extrinsic factors that lead to a progressive deterioration of the thymic architecture and function. mdpi.comfrontiersin.org This process is characterized by a decrease in thymic mass and cellularity, and a disorganization of the distinct cortical and medullary regions. nih.govaginganddisease.org

Several molecular pathways have been implicated in the regulation of age-related thymic atrophy. These include the dysregulation of key transcription factors, alterations in the thymic microenvironment, and imbalances in cytokine and growth factor signaling. nih.govmdpi.com

Changes in Thymic Epithelial Cells and Stromal Microenvironment

A primary driver of thymic involution is the degeneration of thymic epithelial cells (TECs), which form the structural and functional scaffold of the thymus. nii.ac.jp The number of TECs decreases with age, and there are qualitative changes in their function. nii.ac.jp This includes a decline in the expression of the transcription factor FOXN1, a master regulator of TEC differentiation and maintenance. mdpi.com Reduced FOXN1 expression leads to a disorganized thymic microenvironment that is less capable of supporting thymopoiesis. mdpi.com

Recent research has identified the emergence of atypical thymic epithelial cell states with age. biorxiv.orgazolifesciences.comcosmosmagazine.com These "age-associated thymic epithelial cells" (aaTECs) form clusters that are devoid of developing T cells (thymocytes) and contribute to the loss of functional thymic tissue. biorxiv.orgazolifesciences.com These atypical cells show signs of an epithelial-to-mesenchymal transition and act as a "sink" for regenerative signals, further impairing the thymus's ability to repair itself. biorxiv.orgazolifesciences.com

Role of Adipogenesis and Fibrosis within the Thymus

Thymic involution is histologically marked by the progressive replacement of functional thymic tissue with non-functional adipose tissue, a process known as adipogenesis, and an increase in fibrous connective tissue. This transformation of the thymic microenvironment is a critical driver of the age-related decline in thymopoiesis.

Research has revealed that thymic epithelial cells (TECs), which are crucial for T cell development, can undergo an epithelial-mesenchymal transition (EMT). This process allows TECs to lose their epithelial characteristics and acquire mesenchymal properties, becoming a source of adipogenic precursor cells within the thymus. grantome.com The transcription factor peroxisome proliferator-activated receptor-gamma (PPARγ) has been identified as a master regulator of this adipogenic process. nih.govresearchgate.net Activation of PPARγ signaling in thymic stromal cells can induce their transformation into adipocytes, thereby compromising their ability to support T cell development. researchgate.net

This fatty infiltration disrupts the intricate architecture of the thymus, leading to a loss of the distinct cortical and medullary regions necessary for proper T cell maturation and selection. The accumulation of adipose tissue not only physically displaces functional thymic tissue but also alters the local signaling environment, further impairing thymopoiesis.

Fibrosis, the excessive accumulation of extracellular matrix components, also contributes to the structural and functional decline of the aging thymus. This process is often intertwined with adipogenesis and further disrupts the normal thymic architecture. Transforming growth factor-beta (TGF-β) is a key cytokine implicated in promoting fibrosis within the thymus. researchgate.net The fibrotic process contributes to the stiffening of the thymic tissue, which can impede the migration and interaction of developing thymocytes with stromal cells.

Influence of Circulating Factors on Thymic Involution

The process of thymic involution is not solely an intrinsic phenomenon but is also heavily influenced by a variety of circulating factors, including hormones and cytokines. These systemic signals can either accelerate or decelerate the rate of thymic decline.

Hormonal Influence:

Sex steroids, particularly androgens, are potent inducers of thymic involution. The onset of puberty, with its associated surge in sex hormone levels, marks a significant acceleration in the rate of thymic atrophy. unsw.edu.au Conversely, castration or androgen blockade has been shown to result in thymic regeneration and restoration of peripheral T cell function in aged male mice and elderly human males. umn.edu Estrogens also contribute to thymic involution, although the rate of decline is generally slower in females than in males. mdpi.com

Growth hormone (GH) and its downstream mediator, insulin-like growth factor-1 (IGF-1), have a positive influence on thymic function. Levels of these hormones decline with age, and this decline is correlated with thymic involution. nih.gov Administration of GH has been shown to increase thymic cellularity and delay age-related involution. nih.gov Ghrelin, a hormone that stimulates GH secretion, has also been found to partially reverse age-related thymic involution and reduce thymic adipogenesis. nih.gov

Cytokine Milieu:

The balance of various cytokines in circulation also plays a crucial role in regulating thymic health. Pro-inflammatory cytokines, which tend to increase with age in a state known as "inflammaging," can negatively impact the thymus. In contrast, other cytokines and growth factors have demonstrated thymostimulatory effects. nih.gov The intricate interplay of these circulating factors ultimately dictates the pace of thymic aging and the subsequent decline in immune competence.

| Circulating Factor | Effect on Thymic Involution | Key Research Findings |

| Sex Steroids (e.g., Androgens, Estrogens) | Accelerates | Increased levels at puberty significantly hasten thymic atrophy. Androgen blockade can lead to thymic regeneration. unsw.edu.auumn.edu |

| Growth Hormone (GH) / IGF-1 | Decelerates | Declining levels with age are associated with involution. GH administration can increase thymic cellularity. nih.gov |

| Ghrelin | Decelerates | Can partially reverse age-related thymic involution and reduce adipogenesis. nih.gov |

| Pro-inflammatory Cytokines | Accelerates | Increased systemic inflammation associated with aging can negatively impact thymic function. nih.gov |

Strategies for Thymic Regeneration and Rejuvenation

The plasticity of the thymus and the growing understanding of the mechanisms driving its involution have spurred research into various strategies to regenerate or rejuvenate this vital immune organ. These approaches aim to restore thymic function and, consequently, bolster the aging immune system.

Growth Factors (e.g., FGF21, KGF)

Certain growth factors have shown significant promise in promoting thymic regeneration. Fibroblast growth factor 21 (FGF21), a hormone with metabolic regulatory functions, has been found to be expressed in thymic stromal cells. mdpi.com Research has demonstrated that FGF21 can protect against age-related thymic involution by preventing fatty degeneration and increasing the production of new T cells. mdpi.com

Keratinocyte growth factor (KGF), another member of the fibroblast growth factor family, has also been identified as a key player in thymic regeneration. KGF has been shown to enhance thymopoiesis and accelerate thymic recovery following damage from irradiation. researchgate.net It is believed to exert its effects by promoting the proliferation and function of thymic epithelial cells.

| Growth Factor | Mechanism of Action in Thymic Regeneration |

| Fibroblast Growth Factor 21 (FGF21) | Protects against age-related fatty degeneration of the thymus and increases the production of new T cells. mdpi.com |

| Keratinocyte Growth Factor (KGF) | Enhances thymopoiesis and accelerates thymic recovery after damage by promoting the proliferation and function of thymic epithelial cells. researchgate.net |

Recirculating Regulatory T Cells and Amphiregulin

Recent studies have highlighted the role of a specific subset of immune cells, recirculating regulatory T cells (Tregs), in thymic repair. These Tregs have been shown to accumulate in the thymus following injury and mediate its regeneration. frontiersin.org One of the key mediators of this regenerative process is a growth factor called amphiregulin, which is produced by these Tregs. Amphiregulin promotes the regeneration of the injured thymus, suggesting a potential therapeutic avenue for enhancing thymic function.

Hormonal Modulation

Given the profound impact of hormones on thymic involution, hormonal modulation represents a logical strategy for rejuvenation. As previously mentioned, the administration of growth hormone has been shown to have thymostimulatory effects. nih.gov Clinical trials have explored the use of recombinant human growth hormone (rhGH) in combination with other agents to improve thymic function in aging individuals. frontiersin.org

Furthermore, the blockade of sex steroids, a strategy known as sex steroid ablation (SSA), has demonstrated the ability to induce significant thymic regeneration. This approach has been investigated in the context of prostate cancer treatment and has been shown to increase the number of naïve T cells. frontiersin.org

Thymus Bioengineering Approaches

The field of tissue engineering offers innovative solutions for restoring thymic function. These approaches aim to create functional thymic tissue ex vivo for subsequent transplantation. One promising strategy involves the use of decellularized thymus scaffolds, which provide the basic structural framework of the thymus. These scaffolds can then be seeded with thymic epithelial cells and hematopoietic stem cells to generate a bioengineered thymus organoid. nih.govnih.gov

Three-dimensional (3D) printing technology is also being explored to create scaffolds that can support the growth and differentiation of thymic cells. heraldopenaccess.us While still in the preclinical stages of development, these bioengineering approaches hold the potential to provide a long-term solution for severe thymic dysfunction. heraldopenaccess.us

Clinical Research Implications of Circulating Thymic Factors

Associations with Immunodeficiency Syndromes

The thymus is the primary site for T-cell development, and dysfunction in this organ or a deficiency in its hormonal output can lead to profound immunodeficiency.

Primary Immunodeficiencies

Primary immunodeficiencies (PIDs) are a group of inherited disorders characterized by impaired immune function. Several PIDs are associated with defects in thymic development or function, leading to altered levels of circulating thymic factors.

Studies have evaluated thymic function by measuring circulating thymic factor levels in patients with severe infantile immunodeficiency diseases. nih.gov In Severe Combined Immunodeficiency (SCID), a heterogeneous group of disorders, thymic factor levels have shown variability. nih.gov While one study found undetectable levels of thymic factor in one SCID patient, three other patients had normal or near-normal concentrations. nih.gov Another study of 23 SCID patients found that 13 had undetectable levels of "facteur thymique serique" (FTS), and only two had normal levels before treatment. nih.gov

In contrast, DiGeorge syndrome, a condition characterized by the failure of the thymus to develop properly (athymia), is consistently associated with undetectable levels of circulating thymic factor. nih.govmiami.edu This absence of thymic hormonal activity reflects the underlying anatomical defect. nih.govmiami.edu

Therapeutic interventions for these conditions have been shown to impact thymic factor levels. Fetal thymus transplantation in patients with DiGeorge syndrome and in one patient with SCID (along with fetal liver transplantation) led to an increase in thymic factor activity to normal or near-normal levels. nih.govmiami.edu Bone marrow transplantation in SCID patients has also been associated with sustained increases in serum FTS activity during immunological reconstitution. nih.gov

| Primary Immunodeficiency | Typical Circulating Thymic Factor Levels | Reference |

| Severe Combined Immunodeficiency (SCID) | Variable (Undetectable to Normal) | nih.govnih.gov |

| DiGeorge Syndrome | Undetectable | nih.govmiami.edu |

Secondary Immunodeficiencies (e.g., due to cancer treatment, infections)

Secondary immunodeficiencies are acquired conditions that impair immune function. Cancer treatments, such as chemotherapy and radiotherapy, are a significant cause of secondary immunodeficiency, in part due to their damaging effects on the thymus. nih.govresearchgate.net This damage can lead to a state of thymic involution, characterized by a reduction in the output of new T-cells. frontiersin.org The recovery of T-cell adaptive immunity following chemotherapy can be delayed, potentially leading to prolonged susceptibility to infections. frontiersin.org Research has demonstrated that the thymus is highly susceptible to injury from cancer therapies, which can cause it to shrink and impair immune reconstitution. technologynetworks.com

Infections can also lead to secondary immunodeficiency. In the context of Human Immunodeficiency Virus (HIV)-1 infection, the virus is known to cause thymic pathology, destroying thymocytes and progenitor T-cells. jci.org However, studies using computed tomography have shown that abundant thymic tissue is detectable in many HIV-1-seropositive adults, and its presence is associated with higher numbers of circulating naive CD4+ T-cells. jci.org This suggests that in some individuals, the thymus may remain functional and contribute to T-cell pools despite the infection. jci.org

Role in Autoimmune Diseases

The thymus plays a critical role in establishing central tolerance, the process by which self-reactive T-cells are eliminated. nih.govnih.gov A failure in this process can lead to the escape of autoreactive T-cells into the periphery, contributing to the development of autoimmune diseases. nih.gov

Specific Disease Associations

Defects in thymic function have been linked to a variety of autoimmune diseases. Thymoma, a tumor of the thymic epithelial cells, is frequently associated with autoimmune conditions, most notably myasthenia gravis. nih.govmdpi.com Other autoimmune diseases reported in association with thymoma include polymyositis, pernicious anemia, autoimmune thyroid diseases, rheumatoid arthritis, and Sjögren's syndrome. nih.gov

Research in murine models of lupus has shown that mice that spontaneously develop a lupus-like disease also exhibit a premature decline in the secretion of the circulating thymic factor, FTS. nih.gov Altered expression levels of self-antigens within the thymus have also been implicated in autoimmune diseases. For instance, reduced thymic expression of insulin (B600854) is associated with type 1 diabetes. nih.govhra.nhs.uk

| Autoimmune Disease | Associated Thymic Factor/Function Finding | Reference |

| Myasthenia Gravis | Frequently associated with thymoma and thymic hyperplasia | nih.govmdpi.com |

| Systemic Lupus Erythematosus (murine models) | Premature decline in circulating thymic factor (FTS) secretion | nih.gov |

| Type 1 Diabetes | Reduced thymic expression of the insulin autoantigen | nih.govhra.nhs.uk |

| Sjögren's Syndrome | Associated with thymoma | nih.gov |

| Rheumatoid Arthritis | Associated with thymoma | nih.gov |

Modulatory Effects on Autoimmune Responses

Circulating thymic factors have demonstrated the ability to modulate immune responses in the context of autoimmunity. Thymic peptides are considered to be immune modulators rather than just stimulants, making them potentially useful in conditions where indiscriminate immune activation is undesirable. drericaoberg.com

In murine lupus models, long-term treatment with FTS had varying effects on autoantibody production. nih.gov While it prevented or cured autoimmune sialoadenitis (a feature of Sjögren's syndrome), it only transiently delayed the increase in anti-erythrocyte autoantibodies and either had no effect on or accelerated the production of anti-DNA antibodies. nih.gov This suggests that the effect of restoring thymic factor levels can depend on the specific autoantigen driving the response. nih.gov Peptides such as Thymulin have been shown to modulate T-cell responses and may help reduce autoimmune flare-ups in diseases like rheumatoid arthritis and lupus. revolutionhealth.org They can also help balance pro- and anti-inflammatory cytokine production, thereby reducing excessive inflammatory responses. revolutionhealth.org

Involvement in Oncological Immunobiology

The thymus and its circulating factors are intricately linked to the immune response against cancer. A competent immune system, particularly T-cell-mediated immunity, is essential for immune surveillance and the elimination of neoplastic cells. nih.govfrontiersin.org

Thymic involution, the age-related decline in thymus function, leads to a reduced output of naive T-cells and a less diverse T-cell receptor repertoire, which can impair immune surveillance against tumors. nih.govfrontiersin.org Furthermore, the involuted thymus may generate a relatively higher proportion of regulatory T-cells (Tregs), which can suppress anti-tumor immune responses. nih.gov

Studies have found that young cancer patients, both at diagnosis and during immunosuppressive therapy, have low age-corrected levels of circulating FTS. nih.gov Interestingly, plasma from some of these patients contained factors that could inhibit the biological activity of FTS in vitro. nih.gov This highlights the importance of monitoring thymic function in cancer patients. nih.gov

Thymic hormones and peptides have been investigated for their potential role in cancer therapy. nih.govresearchgate.net They may enhance anti-tumor immune responses and have been shown to directly affect tumor cells. nih.gov For example, Thymosin α1 can induce anti-tumor immune responses and also act directly on tumor cells to restrain their growth. nih.gov There is also evidence that thymic hormones could have radioprotective effects and may potentiate the effects of conventional anti-cancer drugs. nih.gov

Influence on Anti-Tumor Immunity

The thymus generates a diverse population of naïve T cells capable of recognizing and eliminating tumor cells. nih.gov This process, known as tumor immune surveillance, is fundamental to preventing cancer development. nih.govresearchgate.net The effectiveness of this surveillance is heavily dependent on a healthy and functional thymus. nih.gov Circulating thymic factors are essential for maintaining the production and function of effector T cells, such as cytotoxic CD8+ T cells, which are the primary cells responsible for killing cancer cells. nih.gov

However, the thymus undergoes a natural process of involution with age, leading to a decline in its function. nih.govfrontiersin.org This results in reduced output of new, naïve T cells and a narrowing of the T-cell receptor (TCR) repertoire, a state known as immunosenescence. nih.gov A restricted TCR repertoire may fail to recognize new tumor antigens that arise from mutations. researchgate.netfrontiersin.org Consequently, age-related thymic involution is considered a significant risk factor for cancer, as it weakens the body's T cell-mediated anti-tumor responses. nih.gov

Modulation of Tumor Progression

Beyond simply weakening immune surveillance, changes in circulating thymic factors can actively modulate tumor progression. Thymic involution not only decreases the output of tumor-fighting T cells but also relatively enhances the generation of regulatory T cells (Tregs). nih.govfrontiersin.org Tregs suppress the activity of other immune cells, and their accumulation in the periphery can create an immunosuppressive microenvironment that allows tumors to escape detection and destruction. nih.govnih.govfrontiersin.org

Furthermore, research suggests that the involuted thymus can act as a "reservoir" or "safe harbor" for circulating cancer cells. nih.govfrontiersin.org Within the semi-immune privileged environment of the thymus, these cells can remain dormant, acquire resistance to chemotherapy, and eventually lead to metastatic relapse, which is responsible for the majority of cancer-related deaths. nih.gov This highlights a direct link between the state of the thymus and the long-term progression of cancer.

Circulating Cytokines as Mediators in Thymic Tumor Risk

While the thymus influences systemic cancers, circulating factors are also implicated in the risk of developing tumors within the thymus itself, known as thymic epithelial tumors (TETs), which include thymomas and thymic carcinomas. clevelandclinic.org Mendelian randomization studies have identified causal relationships between specific circulating cytokines and the risk of these rare neoplasms. mdpi.comnih.govnih.gov

These studies suggest that certain cytokines can act as either risk factors or protective factors for the development of thymic tumors. For instance, genetically predicted higher levels of Interleukin-10 receptor subunit β (IL-10RB) were associated with a reduced risk of benign thymic neoplasms. mdpi.comnih.gov Conversely, elevated levels of Fibroblast growth factor 5 were identified as a risk factor for thymic malignancies. nih.gov These findings indicate that the circulating cytokine profile plays a significant role in the immunobiology and pathogenesis of thymic tumors. mdpi.comnih.gov

Table 1: Causal Associations of Circulating Cytokines with Thymic Tumor Risk An interactive table summarizing Mendelian randomization study findings on the association between various cytokines and the risk of developing benign or malignant thymic tumors.

| Cytokine | Tumor Type | Association | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Source |

| Interleukin-10 receptor subunit β (IL-10RB) | Benign | Protective | 2.394 | 1.203 to 4.766 | 0.013 | mdpi.com |

| Fibroblast growth factor 5 (FGF5) | Malignant | Risk Factor | - | - | - | nih.gov |

| C-C motif chemokine 19 (CCL19) | Malignant | Protective | - | - | - | nih.gov |

| Interleukin-12 subunit beta (IL-12B) | Benign & Malignant | Protective | - | - | - | nih.gov |

| Programmed cell death 1 ligand 1 (PD-L1) | Benign | Protective | 0.185 | 0.061 to 0.562 | 0.0029 | nih.gov |

| TNF-related apoptosis-inducing ligand (TRAIL) | Benign | Risk Factor | 1.910 | 1.000 to 3.646 | 0.049 | nih.gov |

Relevance in Viral Infections

The thymus-dependent immune system is paramount in controlling viral infections. Circulating thymic factors that support T-cell production and function are therefore critical for mounting an effective antiviral response.

Hepatitis B and D

The immune system plays a crucial role in the control and clearance of Hepatitis B virus (HBV) and is also involved in the pathogenesis of Hepatitis C virus (HCV). nih.gov In cases of chronic viral hepatitis, impaired T-cell function is a common feature. Research has explored the use of thymus-derived peptides to modulate the immune response in these patients. For example, thymosin fraction 5 has been shown to restore suppressor T-cell function in vitro in patients with chronic active hepatitis. umich.edu Furthermore, studies have investigated synthetic thymic peptides, such as Thymosin-alpha 1, as potential treatments for chronic HBV and HCV, aiming to enhance the patient's immune response against the virus. nih.gov Interestingly, one study identified the presence of autoantibodies against thymic epithelial cells in patients with HBV-associated delta virus (HDV) infection, suggesting a potential link between the viral infection and autoimmunity targeting the thymus. nih.gov

Cytomegalovirus (CMV)

Cytomegalovirus (CMV) is a common virus that can cause significant immune suppression, particularly in immunocompromised individuals. nih.gov Research has shown that CMV can directly impact thymic function. Studies have demonstrated that CMV can productively infect human thymic epithelial cells in culture. nih.gov This infection leads to a decrease in the production of Interleukin-1, an important cytokine. nih.gov More recent clinical research indicates that CMV infection is associated with thymic dysfunction, characterized by a reduced concentration of recent thymic emigrants (newly produced T cells). nih.gov This impairment in thymic output can contribute to the immune dysregulation seen after CMV infection. nih.gov

COVID-19 Pathophysiology

The severity of COVID-19, the disease caused by the SARS-CoV-2 virus, has been strongly linked to the status of the patient's immune system, particularly T-cell function. nih.govresearchgate.net A key observation in severe COVID-19 is lymphopenia, a significant reduction in the number of circulating T cells. nih.gov This decline in T-cell immunity is often attributed to age-related thymic involution, which helps explain the increased morbidity and mortality in elderly patients. nih.govresearchgate.net

Evidence suggests that SARS-CoV-2 can directly target the thymus, as the viral entry receptor, ACE2, is expressed by thymic epithelial cells. aaaai.org This infection can impair thymic function, further exacerbating the decline in T-cell production. aaaai.org Conversely, a robust thymic function, indicated by thymic hyperplasia and higher plasma levels of Interleukin-7 (a cytokine essential for T-cell development), has been associated with a better prognosis in severe COVID-19 patients. institutcochin.fr Clinical trials have shown that treatment with Thymosin alpha-1, a synthetic thymic peptide, can restore T-cell counts and reduce mortality in patients with severe COVID-19 and lymphopenia, highlighting the therapeutic potential of modulating thymic factors in this disease. nih.gov

Therapeutic Potential and Future Directions

The age-associated decline of thymic function, known as thymic involution, leads to a reduced output of new T cells, contributing to immunosenescence—the age-related deterioration of the immune system. drericaoberg.comheraldopenaccess.usheraldopenaccess.us This process is linked to an increased susceptibility to infections, cancer, and autoimmune diseases. heraldopenaccess.usheraldopenaccess.us Consequently, significant clinical research has focused on strategies to rejuvenate or restore thymic function, thereby enhancing immune competence. These approaches range from the administration of thymic peptides to gene therapy and lifestyle interventions.

Thymic Peptide Administration

The administration of purified or synthetic thymic peptides represents a direct approach to supplement the declining levels of endogenous thymic hormones. These peptides have been investigated for their ability to modulate and restore immune function in various clinical contexts. drericaoberg.comnih.gov

Research has focused on several key thymic peptides, including Thymosin Alpha-1, Thymosin Beta-4, and Thymulin, which are naturally produced by the thymus gland. drericaoberg.comheraldopenaccess.us Synthetic derivatives, such as Thymopentin and Thymostimulin, have also been developed and studied. nih.govcochrane.org These peptides exert pleiotropic effects on the immune system, primarily by promoting the maturation and function of T-lymphocytes and enhancing the activity of other immune cells like Natural Killer (NK) cells. drericaoberg.comnih.govonginstitute.com

The table below summarizes findings from select clinical studies investigating thymic peptide administration in various patient populations.

Table 1: Research Findings on Thymic Peptide Administration

| Study Population | Thymic Peptide Investigated | Key Research Findings |

|---|---|---|

| Patients with inoperable colorectal cancer (n=50) | Thymic peptide therapy | Improved laboratory immunological markers, enhanced cell-mediated immunity, and histopathological data suggesting tumor regression in 12 patients. heraldopenaccess.us |

| Patients with advanced Hodgkin's lymphoma (n=10) | Thymus extract | Increased lymphocyte counts, enhanced cellular immunity, and improved hematological parameters. heraldopenaccess.us |

| Patients with early, untreated chronic lymphocytic leukemia (CLL) (n=20) | Thymic peptide therapy | Decreased total lymphocyte count, increased serum immunoglobulin levels, and normalization of skin sensitivity tests, indicating improved cell-mediated immunity. heraldopenaccess.us |

These studies highlight the potential of thymic peptide administration to act as an immunomodulatory treatment, capable of restoring a more balanced and effective immune response. drericaoberg.comheraldopenaccess.us

Gene Therapy Approaches for Thymic Factor Restoration

Gene therapy presents a novel and potentially long-lasting strategy for restoring endocrine thymic function, particularly in conditions of congenital or age-related thymic deficiency. nih.govnih.gov This approach aims to create an ectopic, or external, source of thymic hormones by introducing the gene encoding a specific thymic peptide into non-thymic cells. nih.gov

The primary target for this research has been the thymic hormone thymulin. nih.govnih.govnih.gov Preclinical studies have successfully used adenoviral vectors to deliver a synthetic gene for thymulin into animal models with deficient or absent thymic function, such as athymic (nude) mice and senile rats. nih.govnih.gov

In these studies, the vector was injected intramuscularly, leading to the transduction of muscle cells (myocytes). nih.gov These modified myocytes then began to synthesize and secrete thymulin, effectively restoring the circulating levels of the hormone to those seen in young, healthy animals. nih.govnih.gov This restorative effect was shown to be durable, lasting for several months even with a single administration. nih.gov

Key findings from these pioneering gene therapy studies are detailed in the table below.

Table 2: Findings from Preclinical Gene Therapy Studies for Thymulin Restoration

| Animal Model | Vector Used | Key Research Findings |

|---|---|---|

| Athymic (nude) mice | Adenoviral vector with synthetic thymulin gene | Neonatal gene therapy prevented the development of pituitary, ovarian, and lipid metabolism abnormalities typically seen in these mice during adulthood. nih.gov |

| Thymectomized mice and rats | Adenoviral vector with synthetic thymulin gene | Intramuscular injection resulted in transduced myocytes acting as an ectopic source of thymulin, restoring circulating hormone levels to normal values for several months. nih.gov |

These results suggest that gene therapy could provide a powerful tool to counteract the hormonal decline associated with thymic involution. By restoring physiological levels of circulating thymic factors, this approach holds the potential to correct neuroendocrine and metabolic alterations linked to thymic deficiency. nih.govnih.gov

Modulation of Circulating Factors for Immune Enhancement

Beyond the direct replacement of thymic hormones, research is exploring the modulation of other systemic circulating factors that influence thymus health and T-cell production. This strategy aims to create a more favorable systemic environment for thymic function and regeneration. Several key factors and pathways have been identified as promising targets for immune enhancement. nih.govfrontiersin.org

Growth Factors: Factors such as Growth Hormone (GH), Insulin-like Growth Factor-1 (IGF-1), and Keratinocyte Growth Factor (KGF, also known as FGF-7) have been shown to support thymic function. nih.govfrontiersin.orgyoutube.com GH and IGF-1 can stimulate the proliferation of thymocytes, the developing T cells within the thymus. nih.govyoutube.com KGF specifically acts on thymic epithelial cells (TECs), which form the structural and functional framework of the thymus, enhancing their ability to support T-cell development and promoting thymic repair after injury. nih.govnih.gov

Interleukins: Certain cytokines, particularly Interleukin-7 (IL-7) and Interleukin-22 (IL-22), are critical for T-cell development and thymic regeneration. nih.govfrontiersin.org IL-7 is a vital survival signal for developing and mature T cells, while IL-22 has been identified as a key factor in the endogenous repair of the thymus following damage. nih.govnih.gov

Hormonal Modulation: The thymus is sensitive to sex hormones. High levels of androgens and estrogens contribute to age-related thymic involution. Consequently, strategies involving sex steroid ablation have been shown to promote thymus growth and increase the diversity of the T-cell repertoire. nih.govfrontiersin.org

Regulatory T cells (Tregs) and Amphiregulin: Recent research has uncovered a novel mechanism of thymic repair mediated by a specific population of circulating regulatory T cells. news-medical.netnih.gov These Tregs can recirculate back to the thymus following injury and secrete a growth factor called amphiregulin, which directly promotes the regeneration of the gland. news-medical.netnih.gov

The following table summarizes various circulating factors and their potential for immune modulation.

Table 3: Circulating Factors and Their Role in Immune Enhancement

| Modulating Factor/Strategy | Mechanism of Action | Observed Immunological Effect |

|---|---|---|

| Growth Hormone (GH) / IGF-1 | Stimulates thymocyte proliferation and expansion. nih.gov | Increased thymic cellularity and peripheral naïve T-cell counts in clinical studies. frontiersin.org |

| Keratinocyte Growth Factor (KGF/FGF-7) | Acts on thymic epithelial cells (TECs) to enhance their proliferation and function. nih.govnih.gov | Increases thymopoiesis in aged animal models and aids thymus repair following irradiation. nih.gov |

| Interleukin-22 (IL-22) | Promotes the regeneration of thymic tissue after injury. nih.govfrontiersin.org | Essential for endogenous thymic repair mechanisms following damage. frontiersin.org |

| Sex Steroid Ablation | Reduces the inhibitory effect of androgens and estrogens on the thymus. nih.gov | Promotes thymus growth and increases the diversity of peripheral T cells. frontiersin.org |

These findings indicate that targeting systemic factors offers a multifaceted approach to bolstering immune function, either by directly stimulating the thymus or by creating a more regenerative hormonal and cellular environment.

Exercise-Based Interventions and Immunomodulation